dimethyl (3R)-5-methyl-3-phenyl-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
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Overview
Description
Dimethyl (3R)-5-methyl-3-phenyl-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate is a complex organic compound characterized by its unique pyrrolo-thiazole structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (3R)-5-methyl-3-phenyl-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like methanol and reagents such as sodium borohydride for reduction steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (3R)-5-methyl-3-phenyl-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Sodium borohydride is commonly used for reduction reactions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various electrophiles and nucleophiles under controlled temperature and pH conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction typically produces alcohols or amines .
Scientific Research Applications
Dimethyl (3R)-5-methyl-3-phenyl-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of dimethyl (3R)-5-methyl-3-phenyl-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate involves its interaction with specific molecular targets. The compound’s thiazole ring can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with DNA. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit similar biological activities.
Pyrrolo Compounds: Molecules such as pyrroloquinoline quinone (PQQ) have structural similarities and are studied for their biological effects.
Uniqueness
Dimethyl (3R)-5-methyl-3-phenyl-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C17H17NO4S |
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Molecular Weight |
331.4 g/mol |
IUPAC Name |
dimethyl (3R)-5-methyl-3-phenyl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate |
InChI |
InChI=1S/C17H17NO4S/c1-10-13(16(19)21-2)14(17(20)22-3)12-9-23-15(18(10)12)11-7-5-4-6-8-11/h4-8,15H,9H2,1-3H3/t15-/m1/s1 |
InChI Key |
NCPUAZQBLWRIHM-OAHLLOKOSA-N |
Isomeric SMILES |
CC1=C(C(=C2N1[C@H](SC2)C3=CC=CC=C3)C(=O)OC)C(=O)OC |
Canonical SMILES |
CC1=C(C(=C2N1C(SC2)C3=CC=CC=C3)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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